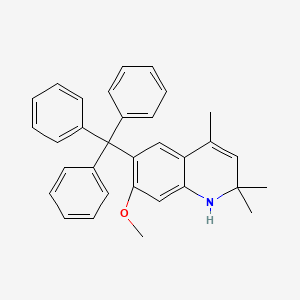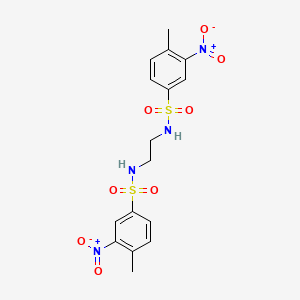![molecular formula C15H18N4OS B11643907 (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one](/img/structure/B11643907.png)
(2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a dimethylaminophenyl group and a prop-2-en-1-yl substituent, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring is often synthesized by the cyclization of a thiourea derivative with an α-halo carbonyl compound under basic conditions.
Introduction of the Dimethylaminophenyl Group: The dimethylaminophenyl group can be introduced via a condensation reaction between the thiazolidinone core and 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst, such as acetic acid.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is typically added through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring or the prop-2-en-1-yl group, leading to the formation of sulfoxides or epoxides, respectively.
Reduction: Reduction reactions can target the imine or hydrazone functionalities, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminophenyl group or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkyl halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, epoxides
Reduction: Amines
Substitution: Various substituted thiazolidinones
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.
Medicine
In medicinal research, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for the development of new anticancer drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
作用机制
The mechanism by which (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and thiazolidinone functionalities. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(methyl)-1,3-thiazolidin-4-one
- (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(ethyl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one stands out due to the presence of the prop-2-en-1-yl group, which may enhance its biological activity and provide unique chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C15H18N4OS |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
(2Z)-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N4OS/c1-4-5-13-14(20)17-15(21-13)18-16-10-11-6-8-12(9-7-11)19(2)3/h4,6-10,13H,1,5H2,2-3H3,(H,17,18,20)/b16-10- |
InChI 键 |
ZAILFKFWNRWEBU-YBEGLDIGSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N=C/2\NC(=O)C(S2)CC=C |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643831.png)
![(4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B11643839.png)
![(6Z)-6-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643846.png)
![4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11643857.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11643862.png)
![4-amino-N'-[(1E)-(3,4,5-trimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11643863.png)


![Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11643877.png)
![2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11643879.png)

![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)
![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)

